2-Chloro-5-fluoro-4-methylquinazoline
CAS No.:
Cat. No.: VC15978675
Molecular Formula: C9H6ClFN2
Molecular Weight: 196.61 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H6ClFN2 |
|---|---|
| Molecular Weight | 196.61 g/mol |
| IUPAC Name | 2-chloro-5-fluoro-4-methylquinazoline |
| Standard InChI | InChI=1S/C9H6ClFN2/c1-5-8-6(11)3-2-4-7(8)13-9(10)12-5/h2-4H,1H3 |
| Standard InChI Key | ULQZDRTZMZEPQU-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC(=N1)Cl)C=CC=C2F |
Introduction
Chemical Identity and Physicochemical Properties
Structural Characteristics
2-Chloro-5-fluoro-4-methylquinazoline features a quinazoline core (C₉H₆ClFN₂) with substituents strategically positioned to influence electronic and steric properties. The chlorine atom at position 2 enhances electrophilicity, while the fluorine at position 5 contributes to metabolic stability and bioavailability. The methyl group at position 4 modulates steric interactions, potentially affecting binding affinity to biological targets .
Table 1: Basic Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1388037-44-2 | |
| Molecular Formula | C₉H₆ClFN₂ | |
| Molecular Weight | 196.61 g/mol | |
| Density | Not reported | - |
| Boiling Point | Not reported | - |
| Melting Point | Not reported | - |
The absence of reported density and thermal properties underscores the need for further experimental characterization .
Synthesis and Chemical Reactivity
Synthetic Routes
While no explicit synthesis protocol for 2-Chloro-5-fluoro-4-methylquinazoline is documented in the provided sources, analogous quinazoline derivatives are typically synthesized via cyclization reactions. For example, 4-chloro-7-fluoro-2-methylquinazoline—a structural analog—is synthesized through regioselective nitration and halogenation steps followed by cyclization . A plausible route for 2-Chloro-5-fluoro-4-methylquinazoline could involve:
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Halogenation: Introduction of chlorine and fluorine substituents via electrophilic aromatic substitution.
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Cyclization: Formation of the quinazoline ring using a nitrile precursor and ammonia under high-temperature conditions .
Reactivity Profile
The compound’s reactivity is dominated by:
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Nucleophilic Substitution: The chlorine atom at position 2 is susceptible to displacement by amines or thiols, enabling derivatization.
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Electrophilic Aromatic Substitution: The electron-deficient quinazoline ring facilitates further functionalization at positions 6 and 8 .
Comparative Analysis with Structural Analogs
Table 2: Comparison of Quinazoline Derivatives
The position of halogen substituents critically influences target selectivity. For example, fluorine at position 5 (vs. 7) may enhance blood-brain barrier penetration due to increased lipophilicity .
Challenges and Future Directions
Current limitations include:
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Data Gaps: Missing pharmacokinetic and toxicity profiles.
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Synthetic Optimization: Scalable routes for large-scale production remain unexplored.
Future research should prioritize:
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In vitro Screening: Cytotoxicity assays across diverse cancer cell lines.
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Structural Modifications: Exploring substitutions at positions 6 and 8 to enhance potency.
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In vivo Studies: Efficacy and safety evaluations in murine models.
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